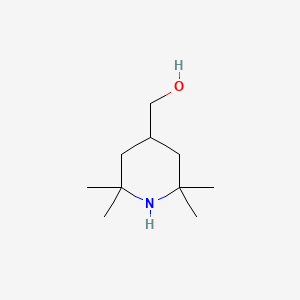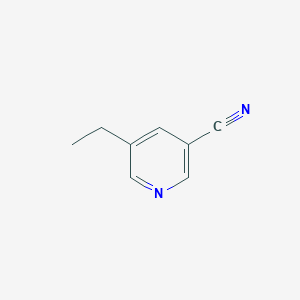
5-Ethylnicotinonitrile
描述
5-Ethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It consists of a pyridine ring substituted with an ethyl group at the 5-position and a nitrile group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: 5-Ethylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-acetyl-5-bromopyridine with ethylamine, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the ammoxidation of 5-ethylpyridine. This process includes the reaction of 5-ethylpyridine with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile group.
化学反应分析
Types of Reactions: 5-Ethylnicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Hydrolysis: 5-Ethylpyridine-3-carboxamide, 5-ethylpyridine-3-carboxylic acid.
Reduction: 5-Ethyl-3-aminopyridine.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
5-Ethylnicotinonitrile has several scientific research applications:
作用机制
The mechanism of action of 5-ethylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ethyl group may also contribute to the compound’s overall binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
相似化合物的比较
Nicotinonitrile (3-cyanopyridine): Similar structure but lacks the ethyl group at the 5-position.
5-Methylnicotinonitrile: Similar structure with a methyl group instead of an ethyl group at the 5-position.
Uniqueness of 5-Ethylnicotinonitrile:
属性
IUPAC Name |
5-ethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-8(4-9)6-10-5-7/h3,5-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLOZYYJDFWMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415999 | |
| Record name | 5-Ethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61391-07-9 | |
| Record name | 5-Ethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3-fluorophenyl)sulfonyl]methyl cyanide](/img/structure/B3054552.png)
![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester](/img/structure/B3054553.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(2-fluorophenyl)-](/img/structure/B3054557.png)
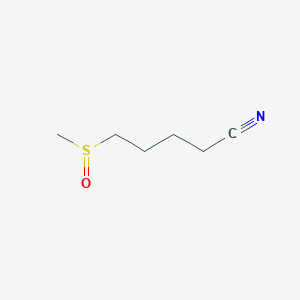
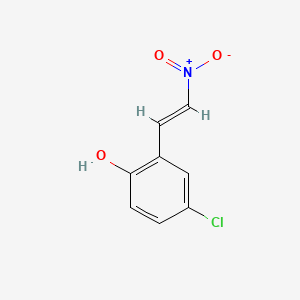
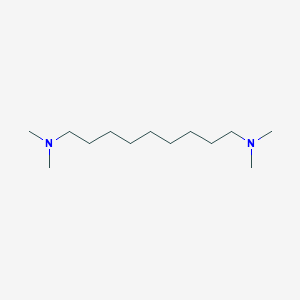

![methyl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B3054563.png)

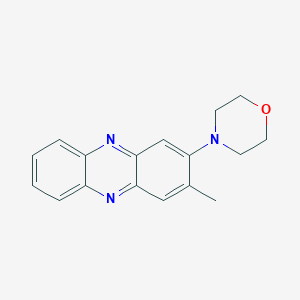

![1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3054570.png)
